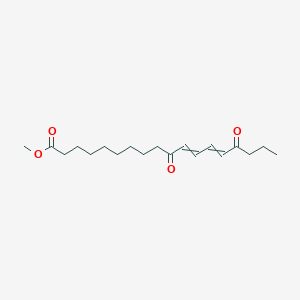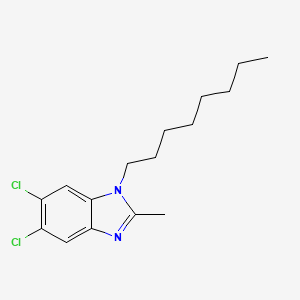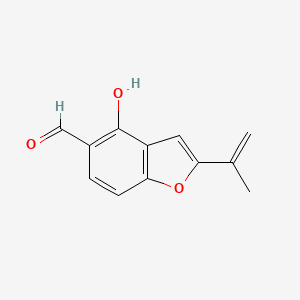![molecular formula C24H33O3P B14283034 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole CAS No. 139055-89-3](/img/structure/B14283034.png)
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxaphosphole core with two bulky 2,3-dimethylbutan-2-yl groups attached to the phenoxy ring, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole typically involves multi-step organic reactions. One common method includes the reaction of 2,6-bis(2,3-dimethylbutan-2-yl)phenol with a suitable phosphorating agent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where its bulky substituents provide steric protection to metal centers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with molecular targets such as enzymes and receptors. The bulky substituents on the phenoxy ring can influence the compound’s binding affinity and specificity. The phosphole core can participate in electron transfer reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylbutane: A simpler hydrocarbon with similar bulky substituents but lacking the phosphole core.
2,4-Bis(2-methyl-2-butanyl)phenoxy derivatives: Compounds with similar phenoxy structures but different substituents.
Uniqueness
2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole is unique due to its combination of a benzodioxaphosphole core and bulky 2,3-dimethylbutan-2-yl groups. This structural arrangement provides distinct steric and electronic properties, making it valuable for specific applications in catalysis, materials science, and potentially therapeutic research.
Propriétés
Numéro CAS |
139055-89-3 |
|---|---|
Formule moléculaire |
C24H33O3P |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[2,6-bis(2,3-dimethylbutan-2-yl)phenoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C24H33O3P/c1-16(2)23(5,6)18-12-11-13-19(24(7,8)17(3)4)22(18)27-28-25-20-14-9-10-15-21(20)26-28/h9-17H,1-8H3 |
Clé InChI |
PWCHRLDAAGZIHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)C1=C(C(=CC=C1)C(C)(C)C(C)C)OP2OC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


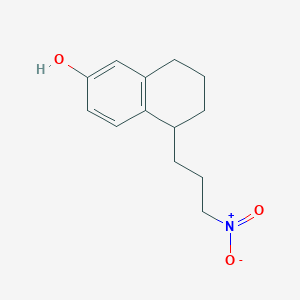
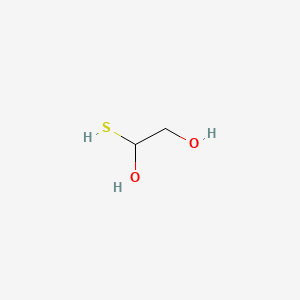
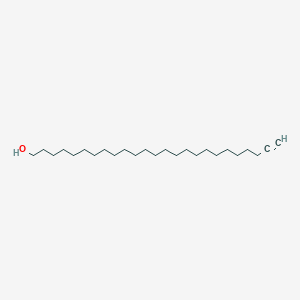
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
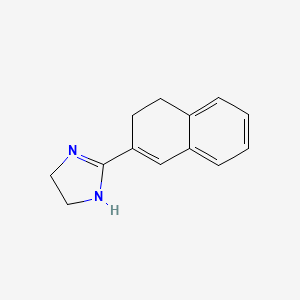
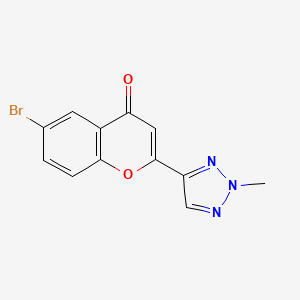

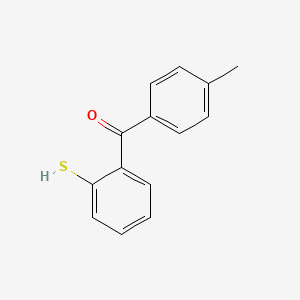
![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)

